Amipurimycin Amipurimycin Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.
Brand Name: Vulcanchem
CAS No.: 61991-08-0
VCID: VC1656139
InChI: InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)
SMILES: C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O
Molecular Formula: C20H29N7O8
Molecular Weight: 495.5 g/mol

Amipurimycin

CAS No.: 61991-08-0

Cat. No.: VC1656139

Molecular Formula: C20H29N7O8

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Amipurimycin - 61991-08-0

Specification

CAS No. 61991-08-0
Molecular Formula C20H29N7O8
Molecular Weight 495.5 g/mol
IUPAC Name 2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid
Standard InChI InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)
Standard InChI Key BHAUQSKSOITMND-UHFFFAOYSA-N
SMILES C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O
Canonical SMILES C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Amipurimycin is identified by the CAS registry number 61991-08-0 and possesses the molecular formula C₂₀H₂₉N₇O₈, corresponding to a molecular weight of 495.49 g/mol . The compound features a complex architecture that has challenged synthetic chemists for decades. Its complete chemical name is β-D-allo-heptopyranuronic acid, 6-[[[(1R,2S)-2-aminocyclopentyl]carbonyl]amino]-1-(2-amino-9H-purin-9-yl)-1,4,6-trideoxy-3-C-[(1R)-1,2-dihydroxyethyl]- .

Structural Components

Amipurimycin possesses a distinctive tripartite structure consisting of:

  • A rare 2-aminopurine nucleobase

  • A structurally complex nine-carbon core saccharide with a unique C3-branched pyranosyl amino acid core

  • The non-proteinogenic amino acid (1R,2S)-2-aminocyclopentane-1-carboxylic acid, commonly known as (–)-cispentacin

Table 1: Key Structural Components of Amipurimycin

The complex stereochemistry of amipurimycin posed significant challenges for structural elucidation. Recent stereodivergent total synthesis approaches have enabled the synthesis of all possible diastereoisomers, finally resolving the structural ambiguities that persisted for decades .

Biosynthesis

Biosynthetic Gene Cluster

The biosynthesis of amipurimycin is orchestrated by a specialized gene cluster (designated as the "amc" cluster) present in Streptomyces novoguineensis and Streptomyces sp. SN-C1 . This gene cluster has been successfully identified and characterized through comparative genomics approaches. The functionality of the amc cluster was definitively confirmed through heterologous expression experiments, wherein transformation of a non-producing host (Streptomyces albus G153) with a bacterial artificial chromosome containing the amc cluster successfully converted it into an amipurimycin-producing strain .

Interestingly, the amc biosynthetic gene cluster encodes enzymes typically associated with polyketide biosynthesis, rather than enzymes commonly associated with standard PNA biosynthesis pathways . This unusual characteristic, along with labeled precursor feeding studies, indicates that the complex core saccharide of amipurimycin is partially assembled via polyketide biosynthetic mechanisms rather than being derived exclusively from carbohydrate precursors .

Regulatory Elements and Production Enhancement

The amc cluster contains critical regulatory elements that can dramatically influence amipurimycin production. Specifically, the open reading frames amc0 and amc16 encode proteins containing SARP-responsive bacterial transcriptional activator domains . Overexpression experiments with these regulatory genes have demonstrated their potent effect on amipurimycin biosynthesis, with production levels increasing up to 30 times when either amc0 or amc16 was individually overexpressed in Streptomyces sp. SN-C1 .

Proposed Biosynthetic Pathway

Based on feeding studies with labeled precursors and gene cluster analyses, a tentative biosynthetic pathway for amipurimycin has been proposed:

  • The pathway likely initiates with a five-carbon starter unit, possibly α-ketoglutarate (derived from glucose via the pentose phosphate pathway and the Weimberg pathway)

  • The polyketide synthase Amc8 catalyzes the addition of a two-carbon fragment (C1'–C2' in the final structure) derived from ACP-linked hydroxymalonate to the starter unit, resulting in a seven-carbon chain

  • A two-component transketolase (Amc3a/3b) catalyzes the addition of two more carbon atoms (C8'–C9' in the final structure), completing the nine-carbon skeleton

  • The resulting core structure undergoes cyclization to generate the pyran portion of the amipurimycin core saccharide

  • Subsequent steps include condensation with 2-aminopurine, transamination catalyzed by Amc2, and attachment of (–)-cispentacin

A critical enzyme in the final stages of biosynthesis is Amc18, which functions as an ATP-grasp ligase responsible for attaching the pendant amino acid (–)-cispentacin to the core structure .

Chemical Synthesis

Historical Synthetic Challenges

The total synthesis of amipurimycin presented formidable challenges to synthetic chemists for approximately 40 years following its discovery . The complex stereochemistry of the nine-carbon branched core saccharide and the need to establish multiple stereogenic centers with precise control were major obstacles that hampered synthetic efforts for decades.

Formal Synthesis Approaches

Recent breakthroughs in synthetic methodology have enabled significant advances in the synthesis of amipurimycin. A highly efficient formal synthesis approach has been developed utilizing sequential asymmetric metal catalysis, which combines:

  • Palladium-catalyzed asymmetric hydroalkoxylation of an alkoxyallene

  • Ruthenium-catalyzed enyne-metathesis

  • Osmium-catalyzed dihydroxylation

This atom-efficient sequence allows for the construction of the challenging 3′-branched pyranose core structure in only four steps from readily available Garner's aldehyde, representing a major advance in synthetic efficiency .

Stereodivergent Total Synthesis

A landmark achievement in amipurimycin research has been the development of a stereodivergent total synthesis strategy that enabled the synthesis of all possible diastereoisomers of the compound . This comprehensive synthetic approach was instrumental in definitively resolving the structural ambiguities that had persisted for approximately 50 years after amipurimycin's discovery. By synthesizing and comparing all stereochemical variants, researchers were able to determine the absolute configuration of the natural product, providing essential structural insights that have implications for understanding both its biosynthesis and biological activities .

Biological Activities

Amipurimycin exhibits a diverse spectrum of biological activities, including antifungal, antibacterial, and antiviral properties . These bioactivities make it a promising candidate for potential development as an antibiotic or antifungal agent, particularly given the current need for new antimicrobial compounds to address the growing problem of resistance.

Despite its promising biological activities, the precise mechanisms by which amipurimycin exerts its antimicrobial effects remain largely undetermined . This represents an important area for future research, as elucidating these mechanisms could provide valuable insights for the rational design of new antimicrobial agents inspired by amipurimycin's structure.

Comparative Analysis with Related Compounds

Relationship to Miharamycins

Amipurimycin shares several structural similarities with the miharamycins (miharamycin A and B), which are closely related PNAs produced by Streptomyces miharaensis . Both amipurimycin and the miharamycins feature:

  • The rare 2-aminopurine nucleobase

  • A complex nine-carbon core saccharide

  • A single pendant amino acid (though different ones in each case)

Table 2: Comparison of Amipurimycin and Miharamycins

FeatureAmipurimycinMiharamycins
Producer OrganismStreptomyces novoguineensisStreptomyces miharaensis
Nucleobase2-Aminopurine2-Aminopurine
Core SaccharideMonocyclic nine-carbon structureBicyclic perhydrofuropyran structure
Amino Acid Component(–)-CispentacinN5-Hydroxyarginine
Biosynthetic Gene Clusteramc clustermhr cluster

Biosynthetic Similarities

The biosynthetic gene clusters for amipurimycin (amc) and the miharamycins (mhr) show strong conservation of content, suggesting similar biosynthetic pathways for these related compounds . Both clusters encode enzymes typically associated with polyketide biosynthesis rather than conventional PNA biosynthesis, indicating a shared evolutionary origin and biosynthetic logic . This conservation extends to the presence of ATP-grasp ligases (Amc18 in amipurimycin biosynthesis and Mhr20 in miharamycin biosynthesis) that catalyze the attachment of the respective amino acid components to the core structures .

Recent Advances and Future Directions

Biotechnological Applications

The discovery and characterization of the amipurimycin biosynthetic gene cluster open new possibilities for biotechnological applications. The ability to manipulate regulatory elements such as amc0 and amc16 to significantly increase production yields (up to 30-fold) presents opportunities for optimizing the biosynthetic production of amipurimycin or engineered derivatives . This approach could potentially address the historical challenges associated with obtaining sufficient quantities of this complex compound for further studies and applications.

Ongoing Research

Current research efforts continue to explore several aspects of amipurimycin:

  • Further elucidation of the detailed biosynthetic pathway and the specific roles of individual enzymes

  • Investigation of the mechanisms underlying its antimicrobial activities

  • Development of more efficient synthetic approaches to facilitate structure-activity relationship studies

  • Exploration of the pharmaceutical potential of amipurimycin and its structural analogs

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